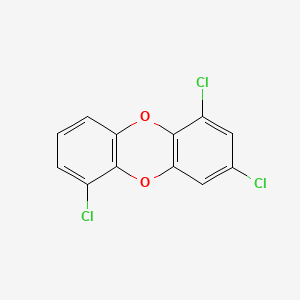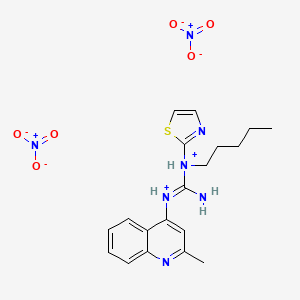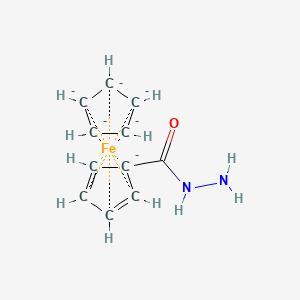
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron is a complex organometallic compound that combines the properties of cyclopentadiene, carbohydrazide, and iron
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron typically involves the reaction of cyclopentadiene with carbohydrazide in the presence of an iron catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent oxidation. One common method involves the Diels-Alder reaction, where cyclopentadiene undergoes a [4+2] cycloaddition with a suitable dienophile, followed by coordination with iron to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, the scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of iron hydrides and other reduced species.
Substitution: The compound can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron hydrides. Substitution reactions can result in a variety of iron-ligand complexes.
Applications De Recherche Scientifique
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to iron metabolism.
Mécanisme D'action
The mechanism of action of cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes by providing a site for electron transfer and stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through coordination bonds and facilitates their conversion to desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: This compound shares the cyclopentadienyl ligand but differs in its coordination environment and reactivity.
Ferrocene: Another iron-containing compound with cyclopentadienyl ligands, known for its stability and use in various applications.
Iron pentacarbonyl: A simpler iron complex with carbonyl ligands, used in different catalytic processes.
Uniqueness
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron is unique due to its combination of cyclopentadiene and carbohydrazide ligands, which provide distinct reactivity and coordination properties. This uniqueness makes it valuable for specific catalytic and research applications that other similar compounds may not be suitable for .
Propriétés
Formule moléculaire |
C11H12FeN2O-6 |
|---|---|
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron |
InChI |
InChI=1S/C6H7N2O.C5H5.Fe/c7-8-6(9)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,7H2,(H,8,9);1-5H;/q-1;-5; |
Clé InChI |
RWNHMWZNSOBJFE-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)NN.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


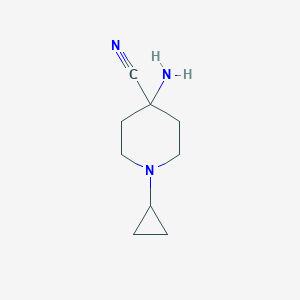
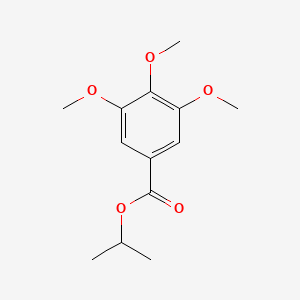
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
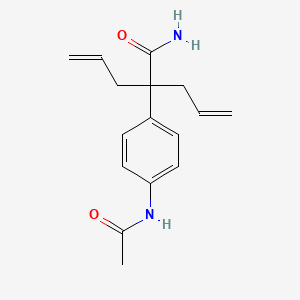

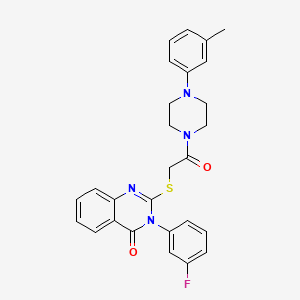
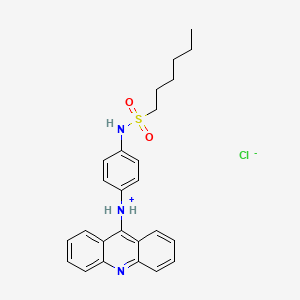
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
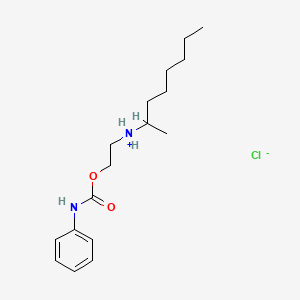
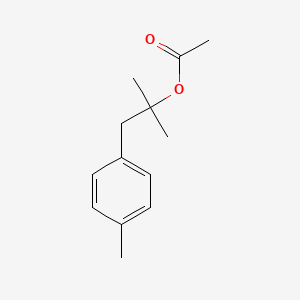
![2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]](/img/structure/B13773348.png)
